molecular formula C17H17N3 B15212531 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl)- CAS No. 61006-41-5

3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-pyrrolidinyl)-

Cat. No.: B15212531
CAS No.: 61006-41-5
M. Wt: 263.34 g/mol
InChI Key: CIYMMQLCUQVUQP-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a pyrrolidine ring attached to a nicotinonitrile core, with additional methyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 6-methyl-4-phenyl-2-chloronicotinonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alcohol functional groups.

    Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to changes in cell behavior or metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile: Similar structure with a methoxy group instead of a methyl group.

    4-(Pyrrolidin-1-yl)benzonitrile: Lacks the nicotinonitrile core but contains the pyrrolidine and benzonitrile moieties.

    α-Pyrrolidinoisohexanophenone: A synthetic cathinone with a pyrrolidine ring and phenyl group.

Uniqueness

6-Methyl-4-phenyl-2-(pyrrolidin-1-yl)nicotinonitrile is unique due to its specific combination of substituents and the presence of the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61006-41-5

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

6-methyl-4-phenyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C17H17N3/c1-13-11-15(14-7-3-2-4-8-14)16(12-18)17(19-13)20-9-5-6-10-20/h2-4,7-8,11H,5-6,9-10H2,1H3

InChI Key

CIYMMQLCUQVUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N2CCCC2)C#N)C3=CC=CC=C3

Origin of Product

United States

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